![molecular formula C10H16O3 B2588685 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde CAS No. 2411221-15-1](/img/structure/B2588685.png)
7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde” is similar to the one you’re asking about . It has a molecular weight of 184.24 and is a liquid at room temperature . Its IUPAC name is 6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of these types of compounds is characterized by a spirocyclic backbone . This rigid structure provides greater steric bulk than conventional aromatic dicarboxylates .Physical And Chemical Properties Analysis
The compound “6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 184.24 .Applications De Recherche Scientifique
Synthesis and Reactive Properties
7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde serves as a precursor in various synthetic pathways due to its unique structural and reactive properties. For instance, in the synthesis of new 3-aryl-2-methyl-4,6-dimethoxyindoles, its reactivity patterns enable typical electrophilic substitution and addition reactions. These reactions are pivotal in organic synthesis, offering pathways to design complex molecular architectures. The compound's ability to undergo selective oxidation, highlighted by its reactivity with selenium dioxide, underlines its utility in constructing more complex organic molecules (Jones et al., 2005).
Novel Spiro Compounds Synthesis
The compound also finds application in the synthesis of novel 2,6-diazaspiro[3.3]heptanes, demonstrating its versatility in contributing to the development of new chemical entities with potential biological activities. The described methodology, involving reductive amination of readily available aldehydes, highlights a practical route for synthesizing spiro compounds that could be significant for pharmaceutical research and development (Hamza et al., 2007).
Building Blocks for Synthetic Chemistry
Moreover, this compound acts as a stable alternative to glyceraldehyde acetonide, an important building block in synthetic chemistry. Its synthesis from inexpensive D-mannitol underscores the economic and strategic benefits of using 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde derivatives in constructing valuable intermediates for synthetic organic chemistry (Ley & Michel, 2003).
Metal Carbonyl Complexes Formation
The compound's interaction with metal carbonyls, forming various complexes, is of great interest in coordination chemistry. These complexes not only contribute to our understanding of metal-ligand interactions but also open avenues for catalysis, materials science, and the synthesis of metal-organic frameworks. The stereoselective hydroformylation of an [Fe(CO)4(olefin)] complex using 7,7-dimethoxyspiro[3.3]heptane-2-carbaldehyde derivatives illustrates the compound's role in facilitating novel chemical transformations (Loset & Roulet, 1985).
Photochromic and Fluorescent Properties
Further, derivatives of 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde exhibit photochromic and fluorescent properties, making them valuable in the development of new materials for sensing, imaging, and information storage. The synthesis and characterization of these materials contribute to the expanding field of functional organic electronics and photonics, where the unique optical properties of such compounds can be harnessed (Ozhogin et al., 2018).
Orientations Futures
Spirocyclic compounds have been examined as non-aromatic terephthalic acid isosteres . Their rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates, which has consequences for pore chemistry and control of interpenetration . This suggests that these compounds may have potential applications in the development of new materials .
Propriétés
IUPAC Name |
7,7-dimethoxyspiro[3.3]heptane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-12-10(13-2)4-3-9(10)5-8(6-9)7-11/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUFARFOXJSBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC12CC(C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

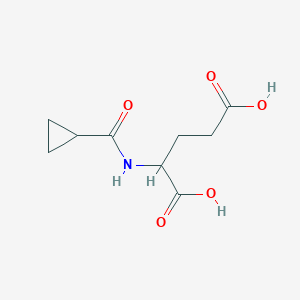
![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2588604.png)
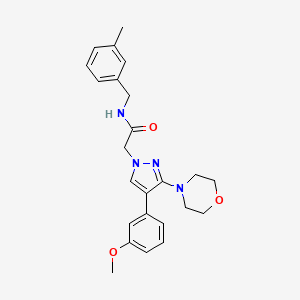
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2588606.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)
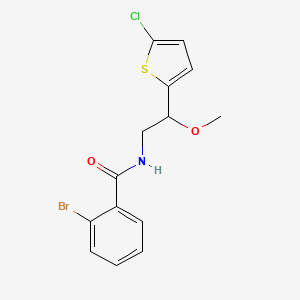
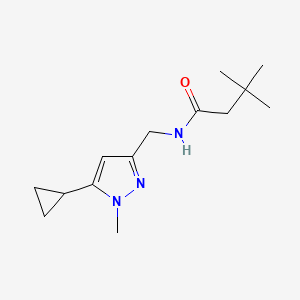
carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)
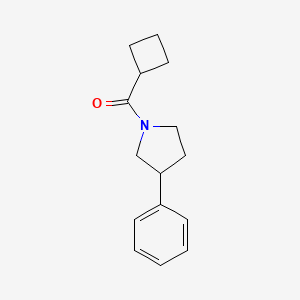
![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2588624.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)